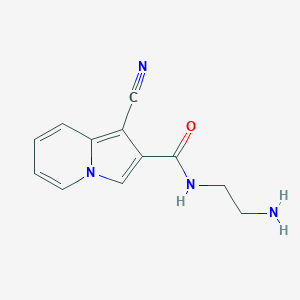![molecular formula C15H13BrClNO B14217366 9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]- CAS No. 832690-98-9](/img/structure/B14217366.png)
9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]- is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position and a 2-chloroethoxy methyl group at the 9-position of the carbazole ring. Carbazole derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 9H-carbazole with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at room temperature to yield 3-bromo-9H-carbazole . The subsequent step involves the reaction of 3-bromo-9H-carbazole with 2-chloroethanol in the presence of a base such as potassium carbonate to introduce the 2-chloroethoxy methyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The carbazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Potassium Carbonate:
Palladium Catalysts: Used in coupling reactions.
Major Products Formed:
Substituted Carbazoles: Formed through nucleophilic substitution.
Oxidized or Reduced Carbazoles: Formed through oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions.
Applications De Recherche Scientifique
9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]- has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Used in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]- is largely dependent on its application. In organic electronics, its role as a building block influences the electronic properties of the final material. In pharmaceuticals, the compound’s mechanism would involve interactions with specific molecular targets, potentially affecting biological pathways .
Comparaison Avec Des Composés Similaires
3-Bromo-9-methyl-9H-carbazole: Similar in structure but lacks the 2-chloroethoxy methyl group.
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Contains a bis-carbazole structure with a bromine atom.
9H-Carbazole, 9,9’-(2-bromo-1,3-phenylene)bis-: Another bis-carbazole derivative with a bromine atom.
Uniqueness: The presence of both the bromine atom and the 2-chloroethoxy methyl group in 9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]- provides unique reactivity and properties, making it a versatile intermediate in organic synthesis and a valuable component in material science.
Propriétés
Numéro CAS |
832690-98-9 |
|---|---|
Formule moléculaire |
C15H13BrClNO |
Poids moléculaire |
338.62 g/mol |
Nom IUPAC |
3-bromo-9-(2-chloroethoxymethyl)carbazole |
InChI |
InChI=1S/C15H13BrClNO/c16-11-5-6-15-13(9-11)12-3-1-2-4-14(12)18(15)10-19-8-7-17/h1-6,9H,7-8,10H2 |
Clé InChI |
GVFDDNLXOVKBRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2COCCCl)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)

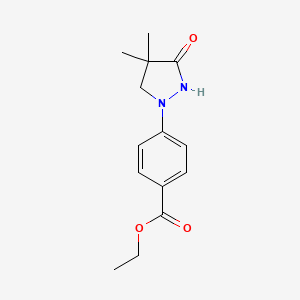
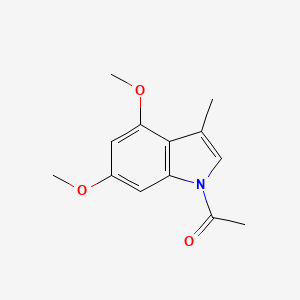

![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)
![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)

![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
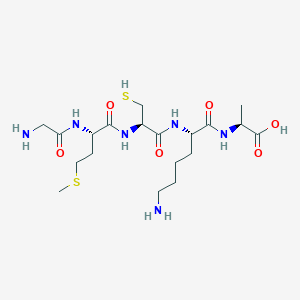
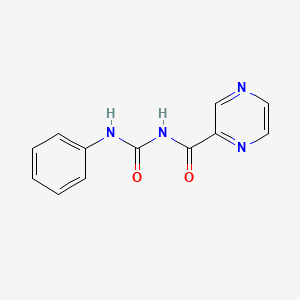
![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)

